1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide
Description
1-Methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a 1H-pyrazole core substituted with a methyl group at position 1 and a sulfonamide group at position 4. The sulfonamide nitrogen is further linked to a substituted phenyl ring bearing a methyl group at position 4 and a 2-oxopyrrolidin-1-yl moiety at position 5. This structure combines a pyrazole scaffold—a heterocycle known for its metabolic stability and versatility in medicinal chemistry—with a sulfonamide group, which often enhances binding affinity through hydrogen bonding.
Properties
IUPAC Name |
1-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-11-5-6-12(8-14(11)19-7-3-4-15(19)20)17-23(21,22)13-9-16-18(2)10-13/h5-6,8-10,17H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCGUYSXOWHFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN(N=C2)C)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 344.43 g/mol. Its structure features a pyrazole ring and a sulfonamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.43 g/mol |
| LogP | 3.7951 |
| Polar Surface Area | 57.404 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole-4-sulfonamide derivatives against cancer cell lines. For instance, compounds derived from this class were tested for their ability to inhibit the proliferation of U937 cells, showing promising results without significant cytotoxicity . The half-maximal inhibitory concentration (IC50) values were determined, indicating effective concentrations at which the compounds exert their antiproliferative effects.
The mechanisms through which this compound exhibits its biological activity include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It can modulate receptor activities that influence cellular signaling, potentially leading to altered gene expression and cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological properties of related pyrazole derivatives:
- Anticancer Activity : A study synthesized various pyrazole derivatives and tested their anticancer properties, revealing that some compounds exhibited significant inhibition of tumor growth in vitro .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the pyrazole ring and sulfonamide group can enhance biological activity, suggesting that careful structural optimization can lead to more potent derivatives .
- Pharmacological Profiles : The pharmacological profiles of these compounds indicate potential applications beyond oncology, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous pyrazole sulfonamide derivatives. Below is an analysis of key similarities and differences:
Substituent Analysis
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
